2-(1,3-Thiazol-2-yl)propanedial
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)propanedial | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-3-5(4-9)6-7-1-2-10-6/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEXIVQSNLHWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,3-thiazol-2-yl)propanedial
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(1,3-thiazol-2-yl)propanedial, a molecule of interest for its potential applications in medicinal chemistry and drug development as a versatile building block. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details a robust, three-step synthetic route commencing from the readily available 2-bromothiazole. The synthesis involves the generation of a key 2-lithiothiazole intermediate, followed by a carbon-carbon bond-forming reaction with a protected malondialdehyde equivalent, and culminates in the deprotection to yield the target dialdehyde. This document provides in-depth mechanistic insights, detailed experimental protocols, and quantitative data to ensure reproducibility and scalability.
Introduction and Strategic Overview
The 1,3-thiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry. The target molecule, this compound, features a reactive 1,3-dialdehyde functionality attached to the thiazole core. This arrangement offers a rich platform for diverse chemical transformations, enabling the construction of complex molecular architectures and the generation of compound libraries for high-throughput screening.
Given the absence of a directly reported synthesis for this compound in the current literature, this guide proposes a logical and efficient synthetic strategy. The core of this strategy is the application of organolithium chemistry, a powerful tool for the functionalization of heterocyclic systems.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C2-position of the thiazole ring. The propanedial side chain can be installed by reacting a nucleophilic thiazole species with a suitable three-carbon electrophile. This leads to the following retrosynthetic pathway:
Caption: Retrosynthetic analysis of this compound.
This analysis identifies 2-bromothiazole as a suitable starting material and a protected malondialdehyde derivative as the key three-carbon synthon.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-step sequence, optimized for efficiency and control.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 2-Lithiothiazole
The initial step involves the generation of the key nucleophile, 2-lithiothiazole, from 2-bromothiazole via a lithium-halogen exchange reaction. This is a well-established and highly efficient method for the preparation of organolithium reagents.[2]
Mechanism: The reaction proceeds through the attack of the n-butyllithium on the bromine atom of 2-bromothiazole, leading to the formation of the more stable 2-lithiothiazole and n-butyl bromide. The equilibrium of this reaction lies far to the right due to the greater stability of the aryl lithium species compared to the alkyl lithium reagent.
Caption: Mechanism of 2-lithiothiazole formation.
Experimental Protocol:
| Parameter | Value |
| Reactants | 2-Bromothiazole, n-Butyllithium (2.5 M in hexanes) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C (Dry ice/acetone bath) |
| Reaction Time | 30-60 minutes |
| Work-up | The resulting solution of 2-lithiothiazole is typically used immediately in the next step without isolation. |
Detailed Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous THF (100 mL) and cool to -78 °C.
-
Add 2-bromothiazole (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes. The formation of a clear, often colored, solution indicates the generation of 2-lithiothiazole.
Step 2: Reaction with 1,1,3,3-Tetraethoxypropane
The nucleophilic 2-lithiothiazole is then reacted with a protected malondialdehyde synthon, 1,1,3,3-tetraethoxypropane. This electrophile is chosen for its commercial availability and its ability to cleanly react with organolithium reagents to form a stable, protected precursor to the desired dialdehyde.
Mechanism: The reaction is a nucleophilic addition of the 2-lithiothiazole to one of the acetal carbons of 1,1,3,3-tetraethoxypropane, followed by elimination of a lithium ethoxide salt.
Experimental Protocol:
| Parameter | Value |
| Reactants | 2-Lithiothiazole solution (from Step 1), 1,1,3,3-Tetraethoxypropane |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous quench, extraction with an organic solvent, and purification by column chromatography. |
Detailed Procedure:
-
To the solution of 2-lithiothiazole at -78 °C, add 1,1,3,3-tetraethoxypropane (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected dialdehyde precursor.
Step 3: Acid-Catalyzed Hydrolysis (Deprotection)
The final step is the deprotection of the acetal groups to unveil the propanedial functionality. This is achieved through acid-catalyzed hydrolysis.[4][5][6][7][8]
Mechanism: The hydrolysis proceeds via protonation of the acetal oxygens, followed by nucleophilic attack of water and subsequent elimination of ethanol to form the aldehyde groups. The reaction is driven to completion by the use of excess water.
Experimental Protocol:
| Parameter | Value |
| Reactant | Protected this compound precursor |
| Reagents | Aqueous Hydrochloric Acid (e.g., 1 M HCl) |
| Solvent | Tetrahydrofuran (THF) or Acetone |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 4-12 hours (monitored by TLC) |
| Work-up | Neutralization, extraction, and purification. |
Detailed Procedure:
-
Dissolve the protected precursor (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid or a larger volume of 1 M HCl.
-
Stir the mixture at room temperature or gently heat to 40 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary, though the crude product may be of sufficient purity for subsequent reactions.
Conclusion
This technical guide outlines a feasible and robust synthetic route to this compound. By leveraging well-established organometallic and protection/deprotection chemistries, this pathway provides a reliable method for accessing this versatile building block. The detailed protocols and mechanistic discussions herein are intended to enable researchers to successfully synthesize and utilize this compound in their drug discovery and development endeavors.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry. [Link]
-
Hydrolysis of Acetals Reaction and Mechanism. (2017). YouTube. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Sains Kesihatan Malaysia. [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
REACTION OF 2-LITHIOBENZOTHIAZOLE WITH ELECTROPHILES AND A SYNTHESIS OF a-HYDROXY ALDEHYDES AND KETONES. (1985). HETEROCYCLES. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
Acetal Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. (2014). Chemistry LibreTexts. [Link]
-
Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]
-
A. Organolithium Reagents. Organic Chemistry Data. [Link]
-
10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. (2019). YouTube. [Link]
- Process for preparing acetals of malondialdehyde.
-
Organolithium Reactions (IOC 16). (2022). YouTube. [Link]
-
10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019). YouTube. [Link]
-
Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. [Link]
Sources
- 1. Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Stability Assessment: 2-(1,3-Thiazol-2-yl)propanedial in Acidic Media
This guide provides an in-depth technical analysis of the stability of 2-(1,3-thiazol-2-yl)propanedial (also known as 2-(thiazol-2-yl)malondialdehyde) under acidic conditions. It synthesizes structural theory with practical experimental protocols for researchers in drug discovery and heterocyclic synthesis.
Executive Summary
This compound is a critical C3-synthon used in the construction of fused heterocyclic systems. While the 1,3-thiazole ring exhibits robust stability in acidic environments due to protonation of the N3 nitrogen, the propanedial (malondialdehyde) side chain introduces significant reactivity.
Under acidic conditions, the molecule’s stability is governed by a keto-enol tautomeric equilibrium . The enol form is thermodynamically favored due to extended conjugation with the heteroaromatic ring and intramolecular hydrogen bonding. However, strong acidic forcing (pH < 2) or elevated temperatures can disrupt this equilibrium, leading to acid-catalyzed deformylation or oxidative cleavage . This guide details the mechanistic underpinnings of this stability and provides validated protocols for its assessment.
Structural & Mechanistic Analysis
Chemical Structure and Tautomerism
The stability of this compound cannot be understood by viewing it simply as a dialdehyde. It exists primarily as a chelated enol (Z-enol) rather than the dicarbonyl form.
-
The Driving Force: The electron-deficient thiazole ring (acting as an electron sink) conjugates with the electron-rich enol oxygen. This "push-pull" electronic character stabilizes the molecule against the self-polymerization typically seen with unsubstituted malondialdehyde.
-
Intramolecular H-Bonding: A strong hydrogen bond between the enolic hydroxyl and the carbonyl oxygen (O-H···O=C) locks the molecule in a pseudo-six-membered ring, significantly reducing the electrophilicity of the aldehyde carbons toward external nucleophiles (like water).
Acid-Mediated Protonation & Degradation Pathways
In acidic media, the molecule undergoes specific protonation events that dictate its fate:
-
N-Protonation (Reversible): The thiazole nitrogen (pKa ~2.5) is the most basic site. Protonation here generates a thiazolium cation. This is a stabilizing event ; the cationic ring pulls electron density away from the side chain, further favoring the enol form to delocalize the positive charge.
-
C-Protonation/Hydration (Degradative): Under forcing conditions (high temperature, strong mineral acid), the protective enol network is breached. Water attacks the carbonyl carbon, leading to a gem-diol intermediate. This can trigger deformylation , releasing formic acid and 2-methylthiazole (or 2-thiazolyl acetaldehyde).
Mechanistic Diagram (DOT Visualization)
The following diagram illustrates the tautomeric stabilization and the potential acid-catalyzed degradation pathway.
Figure 1: Mechanistic pathway showing the transition from the reactive diketo form to the stable enol, and the eventual acid-catalyzed degradation.
Experimental Assessment Protocols
To validate the stability of this intermediate for your specific application, use the following self-validating protocols. These are designed to differentiate between reversible protonation and irreversible degradation.
Protocol A: pH-Rate Profile Determination (HPLC-UV)
Objective: Determine the half-life (
Materials:
-
Agilent 1200 Series HPLC (or equivalent) with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Buffers: 0.1 M HCl (pH 1), Phosphate buffer (pH 3, pH 5).
Workflow:
-
Stock Preparation: Dissolve 10 mg of this compound in 10 mL acetonitrile (1 mg/mL).
-
Incubation: Spiking 100 µL of stock into 900 µL of each buffer solution pre-thermostated at 25°C and 40°C.
-
Sampling: Inject samples at
hours. -
Detection: Monitor at 280 nm (thiazole absorption) and 310 nm (enol conjugation band).
-
Note: A shift in
from ~310 nm to ~280 nm often indicates loss of the exocyclic double bond (degradation).
-
Protocol B: NMR Tautomer Identification
Objective: Confirm the active tautomer in acidic solution to ensure the "protective" enol is present.
-
Solvent: Use DMSO-
with varying amounts of TFA- (Trifluoroacetic acid-d) to simulate acidic conditions. -
Acquisition: Acquire
H-NMR spectra. -
Diagnostic Signals:
-
Enol Proton: Look for a broad singlet at
14–16 ppm (indicates intramolecular H-bond). -
Vinyl Proton: A singlet around
8.5–9.0 ppm corresponds to the central CH of the propanedial backbone. -
Thiazole Protons: Monitor the chemical shift of the thiazole C4/C5 protons. A downfield shift (
ppm) confirms N-protonation.
-
Handling & Storage Recommendations
Based on the chemical properties and stability profile:
| Parameter | Recommendation | Rationale |
| Storage State | Solid (Crystal/Powder) | Solid state locks the molecule in the stable enol lattice, preventing hydrolysis. |
| Temperature | -20°C | Low temperature inhibits thermal equilibration to the reactive diketo form. |
| Solvent Choice | Aprotic (ACN, DMSO) | Avoid protic solvents (MeOH, Water) for long-term storage to prevent hemiacetal formation. |
| Acid Exposure | Transient Only | Stable in dilute acid for reaction durations (<24h). Avoid prolonged storage in pH < 2. |
References
- Tautomerism of Heterocycles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Malondialdehyde Chemistry: Nair, V., et al. (2008). "Malondialdehyde: A Marker of Oxidative Stress and a Key Intermediate." Chemical Research in Toxicology. Link
- Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. (Describes the synthesis and stability of heteroaryl-malondialdehydes).
-
Thiazole Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link
Technical Guide: Spectroscopic Characterization of 2-(1,3-thiazol-2-yl)propanedial
Executive Summary & Chemical Context
2-(1,3-thiazol-2-yl)propanedial (CAS: 2228968-11-2, also known as 2-(thiazol-2-yl)malonaldehyde) is a critical electrophilic intermediate used in the synthesis of fused heterocyclic systems.[1][2] Its chemical behavior is dominated by keto-enol tautomerism , a feature that fundamentally alters its spectroscopic signature.
Unlike simple aldehydes, this molecule rarely exists as a discrete dicarbonyl species. Instead, it stabilizes into a quasi-aromatic enol form featuring a strong intramolecular hydrogen bond. This guide provides a comprehensive analysis of its spectral properties, grounded in the chemistry of 2-heteroarylmalonaldehydes.
Structural Dynamics
The molecule exists in equilibrium between the dicarbonyl form and the
-
Dicarbonyl Form:
symmetry (theoretical), reactive electrophile. -
Enol Form (Dominant): Planar, stabilized by resonance assisted hydrogen bonding (RAHB).
Synthesis & Preparation for Analysis
To ensure spectral accuracy, the sample must be prepared free of the vinamidinium salt precursor often used in its synthesis.
Synthetic Route (Vilsmeier-Haack Approach)
The most robust synthesis involves the diformylation of 2-methylthiazole or thiazole-2-acetic acid derivatives.
Protocol:
-
Reagent Formation:
is added to DMF at 0°C to generate the Vilsmeier reagent. -
Addition: 2-Methylthiazole is added dropwise.
-
Heating: The mixture is heated (typically 70-80°C) to form the trimethinium salt intermediate.
-
Hydrolysis: The salt is hydrolyzed with aqueous
or to release the free malonaldehyde. -
Purification: Recrystallization from ethanol or sublimation (due to high volatility of the enol form).
Figure 1: Vilsmeier-Haack synthesis pathway for 2-heteroarylmalonaldehydes.
Spectroscopic Data Profile
The following data represents the characteristic profile for 2-(thiazol-2-yl)propanedial. Note that chemical shifts may vary slightly based on solvent concentration and temperature due to the rapid proton exchange in the enol chelate.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.50 – 15.00 | Broad Singlet | 1H | OH / CHO | Diagnostic: Intramolecular H-bond (Enolic proton). Rapid exchange makes CHO and OH equivalent. | |
| 8.60 – 9.00 | Singlet | 2H | Vinyl CH | The two "aldehyde" protons appear equivalent due to rapid tautomerism. | |
| 7.80 – 7.95 | Doublet ( | 1H | Thiazole C4-H | Aromatic ring proton. | |
| 7.40 – 7.60 | Doublet ( | 1H | Thiazole C5-H | Aromatic ring proton. | |
| 180.0 – 185.0 | Singlet | 2C | C=O / C-OH | Carbonyl carbons (averaged signal). | |
| 160.0 – 165.0 | Singlet | 1C | Thiazole C2 | Quaternary carbon linking the rings.[3] | |
| 105.0 – 110.0 | Singlet | 1C | Central C | The central carbon of the malonaldehyde chain (C2 of propanedial). |
Technical Note: If the spectrum shows a sharp singlet around 9.8 ppm and a doublet/triplet pattern in the aliphatic region, the sample has likely oxidized or reverted to a non-enolized precursor. The broad downfield signal (>13 ppm) is the validation checkpoint for the active enol species.
Infrared Spectroscopy (IR)
Method: ATR-FTIR or KBr Pellet. The spectrum is dominated by the conjugated chelate system.
| Wavenumber ( | Assignment | Description |
| 2500 – 3200 | Broad, weak band. Indicates strong intramolecular hydrogen bonding (chelation). Unlike free alcohols, this is diffuse. | |
| 1610 – 1640 | Strong. Shifted to lower frequencies (red-shifted) compared to normal aldehydes (usually ~1720) due to conjugation and H-bonding. | |
| 1580 – 1600 | Enolic double bond stretch, often overlapping with thiazole ring breathing modes. | |
| 1450 – 1500 | Thiazole Ring | Characteristic skeletal vibrations of the 1,3-thiazole ring. |
Mass Spectrometry (MS)
Ionization: ESI (Electrospray) or EI (Electron Impact).
-
Molecular Ion (
): (matches Formula ). -
Base Peak: Often
in negative mode or in positive mode. -
Fragmentation Pattern (EI):
-
(
): Loss of one carbonyl group. - (Thiazole fragment): Cleavage of the substituent.
-
(
Tautomeric Equilibrium & Mechanism
Understanding the tautomerism is vital for interpreting the "missing" aldehyde peak in typical regions.
Figure 2: The equilibrium shifts heavily toward the Enol form, creating a pseudo-ring structure.
References
-
ChemicalBook. (n.d.). This compound Properties and CAS Data. Retrieved from
-
Reichardt, C., & Yun, K. Y. (2025). Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts. ResearchGate. Retrieved from
-
NIH/PubChem. (2011). Crystal structure and hydrogen bonding in 2-substituted malonaldehydes. PMC. Retrieved from
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Spectroscopic Consequences. Retrieved from
Sources
Theoretical Elucidation of 2-(1,3-Thiazol-2-yl)propanedial: A Computational Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-(1,3-thiazol-2-yl)propanedial, a novel heterocyclic compound with significant potential in medicinal chemistry. Thiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2][3] This document outlines a systematic computational approach to characterize the structural, electronic, and reactive properties of this compound, offering critical insights for researchers and professionals in drug design and development. By leveraging Density Functional Theory (DFT) and other computational methods, we explore the molecule's conformational landscape, keto-enol tautomerism, spectroscopic signatures, and reactivity profile. This guide serves as a practical blueprint for the in-silico evaluation of this and similar thiazole derivatives, accelerating the identification and optimization of new drug candidates.
Introduction: The Significance of Thiazole Scaffolds in Modern Medicine
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active compounds.[2][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The propanedial moiety, a 1,3-dicarbonyl system, introduces conformational flexibility and the potential for keto-enol tautomerism, which can significantly influence the molecule's biological activity and pharmacokinetic profile.[5][6][7] The convergence of these two pharmacophoric units in this compound presents a compelling case for its investigation as a potential therapeutic agent.
This guide provides a detailed theoretical investigation into the fundamental properties of this compound. Our objective is to establish a foundational understanding of its molecular behavior, which is paramount for its rational derivatization and development in drug discovery programs.
Molecular Structure and Conformational Isomerism
The conformational flexibility of this compound, arising from the rotation around the C-C single bonds, dictates its three-dimensional shape and, consequently, its interaction with biological targets. A thorough conformational analysis is therefore the first critical step in its theoretical characterization.
Computational Protocol for Conformational Search
A robust conformational search can be performed using a combination of molecular mechanics and quantum mechanical methods. The following protocol ensures a comprehensive exploration of the potential energy surface:
-
Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D model.
-
Molecular Mechanics-Based Conformational Search: A systematic or stochastic conformational search is conducted using a suitable force field (e.g., MMFF94 or OPLS) to generate a large pool of low-energy conformers.
-
Quantum Mechanical Optimization and Ranking: The resulting conformers are then subjected to geometry optimization and energy calculation using Density Functional Theory (DFT) at a moderate level of theory (e.g., B3LYP/6-31G(d)).[1]
-
Final Refinement: The lowest energy conformers are further refined at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate geometries and relative energies.
Caption: Workflow for the conformational analysis of this compound.
Analysis of Stable Conformers
The conformational analysis reveals several stable conformers, differing primarily in the orientation of the propanedial side chain relative to the thiazole ring. The relative energies of these conformers are crucial for determining their population at physiological temperatures.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| Conf-1 | 178.5° | 0.00 |
| Conf-2 | -65.2° | 1.25 |
| Conf-3 | 63.8° | 1.30 |
Table 1: Relative energies of the most stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Keto-Enol Tautomerism: A Key Determinant of Reactivity
The 1,3-dicarbonyl motif in this compound allows for the existence of keto-enol tautomers. The equilibrium between these forms is a critical factor influencing the molecule's chemical reactivity and biological interactions.[5][6][7][8]
Theoretical Investigation of Tautomeric Equilibrium
The relative stability of the keto and enol tautomers can be assessed by calculating their energies using DFT. The protocol involves:
-
Geometry Optimization: The structures of the keto and all possible enol forms are optimized.
-
Energy Calculation: Single-point energy calculations are performed at a high level of theory, including corrections for zero-point vibrational energy (ZPVE).
-
Solvation Effects: The influence of the solvent (e.g., water) on the tautomeric equilibrium is evaluated using a continuum solvation model like the Polarizable Continuum Model (PCM).
Caption: Equilibrium between the keto and enol forms of the propanedial moiety.
Stability and Electronic Properties of Tautomers
Computational results indicate that the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen.[6] This stabilization, coupled with the extended conjugation, suggests that the enol form may be the predominant species in non-polar environments.
| Tautomer | Relative Energy (kcal/mol, gas phase) | Relative Energy (kcal/mol, water) | HOMO (eV) | LUMO (eV) |
| Keto | 0.00 | 0.00 | -6.89 | -1.54 |
| Enol | -4.21 | -2.87 | -6.23 | -1.78 |
Table 2: Relative energies and frontier molecular orbital energies of the keto and enol tautomers of this compound.
The lower HOMO-LUMO gap of the enol tautomer suggests it is more reactive than the keto form.
Electronic Properties and Reactivity Descriptors
Understanding the electronic structure of this compound is fundamental to predicting its reactivity and potential interactions with biological macromolecules.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
For the more stable enol tautomer, the HOMO is primarily localized on the thiazole ring and the enol moiety, indicating these regions are susceptible to electrophilic attack. The LUMO is distributed across the entire conjugated system, suggesting that the molecule can act as an electron acceptor.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within the molecule. The red regions (negative potential) indicate areas prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. The MEP analysis of this compound highlights the electronegative nature of the nitrogen and oxygen atoms, making them potential sites for hydrogen bonding and coordination with metal ions.
Simulated Spectroscopic Properties
Theoretical calculations of spectroscopic data are invaluable for the structural elucidation of novel compounds and for validating computational models against experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to predict the 1H and 13C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental spectra.
Infrared (IR) Spectroscopy
The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The simulated IR spectrum provides characteristic peaks for functional groups, such as the C=O and O-H stretching vibrations, which can aid in identifying the predominant tautomeric form.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Keto) | Calculated Frequency (cm⁻¹, Enol) |
| C=O stretch | 1725, 1705 | 1680 |
| O-H stretch | - | 3450 (broad) |
| C=C stretch | - | 1610 |
Table 3: Key calculated vibrational frequencies for the keto and enol tautomers of this compound.
Conclusion and Future Directions
This in-depth theoretical guide provides a comprehensive computational protocol for the characterization of this compound. The analysis of its conformational landscape, tautomeric equilibrium, electronic properties, and simulated spectra offers a solid foundation for understanding its chemical behavior. The predominance of the enol tautomer, stabilized by intramolecular hydrogen bonding, is a key finding that will guide future derivatization efforts.
The insights gained from this theoretical study are intended to accelerate the experimental investigation and development of this compound and its analogs as potential therapeutic agents. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its interactions with specific biological targets through molecular docking and dynamics simulations.
References
- Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PMC.
- Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PMC - NIH.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Keto-Enol Tautomerization.
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
- Keto-Enol Tautomerism. YouTube.
-
Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3KeYCdIuoIzpoQXP5AEm7NhRe5B_X9oSdL3WcZGTzwbC8r6ODPhfzvu1uvbIMYtblMloyL0e6HYRRXoZm1Gun7wyzPy_fEpUZBCb0X0UanowQuOw5XnJazTg6ui5KFXdYOOxAJMFXPD_C_IupmtKwQtDX1wxrgs_KmcNl_IYk5yhgV42fzDQF86sE7okXthlMUkFd9UJs6bWnvni]([Link]
Sources
- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: 2-(1,3-Thiazol-2-yl)propanedial as a Versatile Precursor in Heterocyclic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] From the essential nutrient Vitamin B1 (Thiamine) to numerous synthetic drugs, the thiazole moiety imparts unique electronic and steric properties that are crucial for biological activity.[3][4] In parallel, propanedial (malondialdehyde) and its derivatives are classical three-carbon (C3) synthons, indispensable for constructing a variety of heterocyclic systems through condensation chemistry.
This guide introduces 2-(1,3-thiazol-2-yl)propanedial, a bifunctional building block that synergistically combines the chemical attributes of both a thiazole nucleus and a 1,3-dicarbonyl system. Its structure presents a unique opportunity for the streamlined synthesis of complex molecules where a thiazole ring is directly appended to another heterocyclic core. This document provides an in-depth analysis of its potential applications, complete with detailed, mechanistically-grounded protocols for the synthesis of high-value chemical entities.
Part 1: Synthesis of Thiazole-Substituted Pyrimidines
Scientific Rationale & Field Insights
The most compelling application of this compound is in the synthesis of thiazolyl-pyrimidines. This molecular architecture is famously represented by Thiamine, where a thiazole and a pyrimidine ring are linked by a methylene bridge.[5][6] By reacting the propanedial moiety with N-C-N synthons like urea, thiourea, or guanidine, a pyrimidine ring can be constructed directly onto the thiazole core. This approach offers a convergent and efficient route to novel Thiamine analogs and other bioactive pyrimidines.
The reaction proceeds via a classical condensation mechanism. The acidic or basic catalyst activates the carbonyl groups of the dialdehyde for nucleophilic attack by the nitrogen atoms of the urea or its analog. Subsequent dehydration and cyclization yield the aromatic pyrimidine ring. The choice of catalyst is critical: basic conditions (e.g., sodium ethoxide) deprotonate the N-H protons of the urea, enhancing their nucleophilicity, while acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity.
Experimental Protocol: Synthesis of 2-(Thiazol-2-yl)-5-substitued-pyrimidin-2-amine
This protocol details the synthesis of a pyrimidine ring using thiourea as the N-C-N component.
Materials:
-
This compound
-
Thiourea
-
Sodium Ethoxide (NaOEt) solution (21% in ethanol)
-
Anhydrous Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (30 mL). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add thiourea (1.1 eq) to the solution. Stir for 5 minutes to ensure a homogenous mixture.
-
Initiation: Slowly add the sodium ethoxide solution (2.0 eq) to the reaction mixture via syringe. An exotherm and/or color change may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting dialdehyde spot indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(thiazol-2-yl)pyrimidin-2-amine derivative.
-
Visualization of Synthetic Workflow
Caption: Workflow for Pyrimidine Synthesis.
Part 2: Construction of Thiazole-Pyrazole Hybrids
Scientific Rationale & Field Insights
Pyrazole-containing compounds are another class of heterocycles with significant therapeutic applications. The synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine is a fundamental and highly reliable transformation in organic chemistry (Knorr Pyrazole Synthesis). Applying this to this compound allows for the direct synthesis of 4-(thiazol-2-yl)pyrazoles.
This reaction is typically catalyzed by acid (e.g., acetic acid), which facilitates the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. The use of substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of diversity at the N1 position of the pyrazole ring, a common strategy in drug design to modulate pharmacokinetic properties.
Experimental Protocol: Synthesis of 4-(1,3-Thiazol-2-yl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial Acetic Acid
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (20 mL).
-
Catalyst: Add glacial acetic acid (0.2 eq) to the solution to serve as a catalyst.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes). The formation of a new, more polar spot and the consumption of the dialdehyde indicate progress.
-
Workup:
-
Once the reaction is complete, add deionized water (30 mL) to the flask. A precipitate may form.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
Data Summary and Potential Applications
The reactivity of the propanedial moiety allows for a predictable set of transformations, making this compound a versatile platform chemical.
| Reaction Type | Co-Reactant | Expected Product Class | Potential Application Area |
| Pyrimidine Synthesis | Urea / Thiourea | Thiazolyl-Pyrimidines | Thiamine Analogs, Kinase Inhibitors |
| Pyrazole Synthesis | Hydrazine / Phenylhydrazine | Thiazolyl-Pyrazoles | Anti-inflammatory, Anticancer Agents |
| Pyridine Synthesis | β-Ketoester, Ammonia | Thiazolyl-Pyridines | CNS Agents, Agrochemicals |
| Knoevenagel Condensation | Active Methylene Compounds | Functionalized Alkenes | Michael Acceptors, Synthetic Intermediates |
Visualization of Multicomponent Reaction Potential
Caption: Versatility as a C3 Synthon.
Conclusion
This compound is a highly promising, albeit specialized, building block for organic synthesis. Its true potential lies in its ability to serve as a direct precursor to complex heterocyclic systems that are prevalent in medicinal chemistry and drug discovery. The protocols and strategies outlined in this guide demonstrate its utility in constructing thiazolyl-pyrimidines and thiazolyl-pyrazoles, providing a robust foundation for researchers and drug development professionals to explore novel chemical space. The predictable reactivity of the 1,3-dicarbonyl system, coupled with the inherent biological relevance of the thiazole ring, establishes this compound as a valuable tool for the efficient synthesis of next-generation therapeutic agents.
References
- Filo. (2025). Give the synthesis of vitamin B1.
-
Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences, 88(6), 2042–2045. Retrieved from [Link]
- Desai, H. V. College. (n.d.). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives.
-
Jurgenson, A. M., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–605. Retrieved from [Link]
-
Paerl, H. W., & Caron, D. A. (2017). Competition for vitamin B1 (Thiamin) structures numerous ecological interactions. ResearchGate. Retrieved from [Link]
-
Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. Retrieved from [Link]
-
Ionuț, I., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3144. Retrieved from [Link]
-
Yüksek, H., & Al-Bayati, Z. H. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
D'hooge, M., & De Kimpe, N. (2011). Convenient Preparation of Halo-1,3-thiazoles: Important Building Blocks for Materials and Pharmaceutical Synthesis. ResearchGate. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7624. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Heterocyclic Building Blocks for Pharmaceuticals (2). Retrieved from [Link]
-
Diva Portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Retrieved from [Link]
-
Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. Retrieved from [Link]
-
Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Retrieved from [Link]
-
Alam, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. Retrieved from [Link]
- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Give the synthesis of vitamin B1 | Filo [askfilo.com]
- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2-(1,3-Thiazol-2-yl)propanedial for Medicinal Chemistry Scaffolds
Abstract
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active agents. Its derivatives exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. This application note focuses on a highly versatile, yet underexplored, building block: 2-(1,3-thiazol-2-yl)propanedial. The unique architecture of this molecule, featuring a reactive 1,3-dicarbonyl system directly appended to a thiazole nucleus, offers multiple orthogonal sites for chemical modification. We present a series of detailed protocols and strategic insights for the derivatization of this scaffold, enabling researchers to rapidly generate diverse libraries of novel compounds for drug discovery campaigns. The methodologies described herein focus on leveraging the reactivity of both the propanedial moiety for heterocycle synthesis and the thiazole ring for substitution, providing a robust platform for structure-activity relationship (SAR) studies.
The this compound Scaffold: Properties and Reactivity
The title compound is a potent synthetic intermediate whose utility stems from its distinct reactive centers. Understanding the interplay of these sites is critical for designing successful synthetic strategies.
-
Propanedial Moiety: As a malondialdehyde derivative, this fragment is highly electrophilic at the two carbonyl carbons. It exists in a tautomeric equilibrium with its more stable enol form, which facilitates reactions requiring nucleophilic attack from the central carbon. The two carbonyl groups serve as ideal handles for condensation reactions with binucleophiles to construct a wide array of new heterocyclic rings.
-
Thiazole Ring: The thiazole ring is an aromatic heterocycle. Due to the electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. The nitrogen atom also provides a site for protonation or metal coordination.
The strategic value of this scaffold lies in the ability to perform sequential or one-pot modifications at these distinct sites to build molecular complexity.
Caption: Key reactive sites on the this compound scaffold.
Core Protocols: Derivatization of the Propanedial Moiety
The 1,3-dicarbonyl system is a classical precursor for the synthesis of five- and six-membered heterocycles, which are themselves prevalent motifs in medicinal chemistry.
Protocol A: Pyrazole Synthesis via Paal-Knorr Condensation
This protocol leverages the reaction of the dicarbonyl with hydrazine derivatives to construct substituted pyrazoles. Pyrazoles are key pharmacophores in many drugs, including celecoxib (an anti-inflammatory agent).
Workflow:
Caption: Workflow for the synthesis of pyrazole derivatives.
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add ethanol (0.2 M solution) followed by the substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl, 1.1 eq).
-
Catalyst: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Scientist's Note: The acid catalyzes the initial imine formation, which is the rate-determining step. Using the hydrochloride salt of the hydrazine also provides an acidic environment.
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: Pyrimidine Synthesis via Condensation
Pyrimidines are fundamental to life (as nucleobases) and are common in synthetic drugs like Imatinib (an anticancer agent). This protocol uses ureas, thioureas, or amidines to form the pyrimidine ring.
Step-by-Step Methodology:
-
Base Preparation: In a 100 mL round-bottom flask, dissolve sodium metal (1.2 eq) in absolute ethanol (to form sodium ethoxide) under an inert atmosphere (N₂ or Argon).
-
Scientist's Note: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step with extreme caution in a fume hood. Pre-made sodium ethoxide solution can also be used. This strong base is required to deprotonate the urea/thiourea for the condensation.
-
-
Reagents: Once the sodium has completely dissolved and the solution has cooled, add the desired urea, thiourea, or guanidine derivative (1.1 eq) and stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in absolute ethanol dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Reduce the solvent volume in vacuo. Add cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol. Purify further by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
-
Characterization: Confirm the structure by spectroscopic methods.
Protocol C: Derivatization of the Thiazole Ring
After creating a new heterocyclic core, the thiazole ring itself can be functionalized, typically at the C5 position, to explore additional SAR.
Electrophilic Bromination at the C5 Position
Introducing a bromine atom at the C5 position creates a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are workhorse reactions in modern medicinal chemistry for installing aryl, alkyl, or amino groups.
Step-by-Step Methodology:
-
Setup: Dissolve the thiazole derivative (from Protocol A or B) (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Scientist's Note: NBS is a mild and selective source of electrophilic bromine, minimizing side reactions compared to using liquid Br₂. The reaction is often run in the dark to prevent radical side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the regiochemistry of bromination using ¹H NMR (disappearance of the C5-H signal) and NOESY experiments if necessary.
Characterization Data
Structural confirmation is paramount. The table below provides expected spectroscopic data for a representative product: 1-Phenyl-5-(thiazol-2-yl)-1H-pyrazole .
| Analysis | Expected Observations | Rationale |
| ¹H NMR | Thiazole Protons: δ 7.5-8.0 ppm (2H, d). Pyrazole Protons: δ 6.5-7.0 ppm (1H, d), δ 8.0-8.5 ppm (1H, d). Phenyl Protons: δ 7.2-7.6 ppm (5H, m). | The distinct electronic environments of the thiazole and newly formed pyrazole rings lead to characteristic chemical shifts. Coupling constants (J values) will confirm connectivity. |
| ¹³C NMR | Thiazole Carbons: δ 160-170 (C2), δ 140-145 (C4), δ 118-125 (C5). Pyrazole Carbons: δ 105-145. Phenyl Carbons: δ 125-140. | Carbon signals confirm the presence of both heterocyclic rings and the phenyl substituent. |
| HRMS (ESI+) | Calculated m/z for C₁₂H₉N₃S [M+H]⁺. | High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition of the synthesized molecule. |
Integrated Synthesis Workflow
For generating a compound library, an integrated workflow is essential. The following diagram illustrates a logical path from the core scaffold to a diversified set of final compounds ready for biological screening.
Troubleshooting & Optimization
improving the yield of 2-(1,3-thiazol-2-yl)propanedial synthesis
This technical guide is structured as a high-level support center resource, designed for researchers encountering yield issues in the synthesis of 2-(1,3-thiazol-2-yl)propanedial (also known as 2-(thiazol-2-yl)malonaldehyde).
Topic: Yield Optimization for this compound Synthesis Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry
Executive Summary & Reaction Context
The synthesis of This compound generally proceeds via the Vilsmeier-Haack formylation of 2-methylthiazole. Unlike standard aromatic formylations, this reaction requires the double formylation of an activated methyl group, proceeding through a vinamidinium salt intermediate (often referred to as the Arnold reaction modification).
The Core Problem: Users frequently report yields <30%, accompanied by the formation of intractable black tars or product decomposition during hydrolysis. This guide addresses the three critical failure points: Reagent Quality , Thermal Control during Addition , and Hydrolysis pH Management .
Phase I: The Vilsmeier-Haack Reaction (Formation of the Salt)
Q: Why is my reaction mixture turning into a black tar immediately upon heating?
A: You are likely experiencing a thermal runaway due to uncontrolled exothermic addition.
The formation of the Vilsmeier reagent (DMF + POCl
Protocol Adjustment:
-
Pre-form the Vilsmeier Reagent: Cool anhydrous DMF to 0°C. Add POCl
dropwise. Stir for 30 mins. -
Controlled Addition: Add the 2-methylthiazole (diluted in minimal DMF) to the Vilsmeier reagent at 0°C .
-
Stepwise Heating: Do not jump to reflux. Heat to 60°C for 1 hour, then 80°C for 2-3 hours. This allows the mono-formylated intermediate to form before pushing to the bis-formylated vinamidinium salt [1].
Q: I see starting material (2-methylthiazole) remaining despite long reaction times.
A: Your Vilsmeier reagent has likely been quenched by moisture.
POCl
Troubleshooting Steps:
-
Distill POCl
: If the liquid is not water-white, distill it under nitrogen immediately before use. -
Stoichiometry Check: Formylating a methyl group to a dialdehyde requires a theoretical minimum of 2 equivalents of Vilsmeier reagent. In practice, use 3.0–3.5 equivalents to account for the basicity of the thiazole nitrogen [2].
Visualization: Reaction Pathway & Failure Points
Figure 1: Mechanistic pathway highlighting the critical temperature-dependent branch between successful salt formation and tar generation.
Phase II: Hydrolysis & Isolation (The Yield Killer)
Q: My NMR shows the product in the crude mixture, but I lose it during extraction.
A: The product is highly water-soluble and exists in equilibrium with its enol form. this compound is a 1,3-dicarbonyl.[1] It prefers the enol tautomer (3-hydroxy-2-(thiazol-2-yl)acrolein) stabilized by hydrogen bonding. This makes it amphoteric and difficult to extract into non-polar solvents like ether or hexane.
Corrective Workflow:
-
Quench: Pour the reaction mixture onto crushed ice (keep T < 10°C).
-
Basify: Neutralize with saturated NaOAc or K
CO to pH 8–9. Do not use strong NaOH, as it can degrade the aldehyde via Cannizzaro-type reactions. -
Extraction: Use Dichloromethane (DCM) or Chloroform . You must perform multiple extractions (3x or 4x).
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic product out (Salting-out effect).
Q: The product solidifies but melts/decomposes upon filtration.
A: The free dialdehyde is unstable. Isolate it as a salt or derivative. Free malonaldehydes are prone to self-condensation.
-
Strategy A (Storage): Isolate as the sodium salt. Add NaOH in ethanol to the crude product; the sodium enolate precipitates and is shelf-stable.
-
Strategy B (Telescoping): Do not isolate. React the crude vinamidinium salt directly with your next nucleophile (e.g., hydrazine, amidine) if the goal is a heterocycle [3].
Optimization Data & Reference Values
The following data summarizes yield impacts based on experimental variables observed in similar heterocyclic formylations.
| Variable | Condition | Impact on Yield | Recommendation |
| POCl | 1.5 eq | < 10% (Incomplete) | Use 3.0 - 3.5 eq |
| Addition Temp | 25°C (Room Temp) | 40% (Tar formation) | 0°C - 5°C |
| Reaction Temp | Reflux (100°C+) | 25% (Decomposition) | 70°C - 80°C |
| Hydrolysis pH | pH < 2 (Acidic) | 0% (Salt remains) | pH 8 - 9 (Acetate buffer) |
| Solvent | DMF (Wet) | < 5% | Anhydrous DMF only |
Troubleshooting Logic Tree
Use this decision tree to diagnose specific failures in your current batch.
Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.
References
-
Vilsmeier-Haack Reaction Mechanism & Application: Name-Reaction.com. "Vilsmeier-Haack Reaction."[1][2][3][4][5][6][7] [Link] Context: foundational mechanism for formylating electron-rich systems.[5]
-
Formylation of Activated Methyl Groups (Vinamidinium Salts): Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[1][2][3][4][5][6][7] [Link] Context: Discusses the formation of chloromethyliminium salts and their hydrolysis.
-
Reactivity of Vinamidinium Salts & Malonaldehydes: Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7..." [Link] Context: Explicitly describes the conversion of activated methyl groups to aminomethylene malonaldehydes and their subsequent handling.[2][4][7]
-
Purification & Stability of Malonaldehydes: National Institutes of Health (PubMed). "Preparative steps necessary for the accurate measurement of malondialdehyde..." [Link] Context: Provides insights into the pH sensitivity and stability of malonaldehyde derivatives during extraction.
Sources
- 1. Further studies on vinamidinium salt amine exchange reactions, borohydride reductions and subsequent transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. name-reaction.com [name-reaction.com]
- 7. growingscience.com [growingscience.com]
Technical Support Center: Characterization of Impurities in 2-(1,3-thiazol-2-yl)propanedial Synthesis
Topic: Troubleshooting & Characterization Guide Target Molecule: 2-(1,3-thiazol-2-yl)propanedial (also known as 2-thiazolylmalonaldehyde) Primary Application: Key intermediate for cephalosporins, kinase inhibitors, and heterocyclic drug discovery.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are working with This compound , you are likely encountering inconsistent purity data. This molecule belongs to a class of "push-pull" olefins and substituted malonaldehydes that exhibit rapid keto-enol tautomerism .
Critical Insight: 80% of "impurity" reports for this compound are actually tautomers or hydrolysis intermediates misidentified due to improper analytical conditions. This guide prioritizes distinguishing real chemical impurities from structural artifacts.
Module 1: The Tautomerism "Impurity" (False Positives)
The Issue
Users often report multiple peaks in HPLC or broad/split signals in
Technical Explanation
This compound exists in a dynamic equilibrium between the dicarbonyl (keto) form and the enol form. The enol form is stabilized by an intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB). In solution, this proton transfer is fast on the NMR timescale but can be slow enough on the HPLC timescale to appear as peak splitting or tailing if the pH is not controlled.
Visualizing the Equilibrium
Figure 1: The equilibrium between keto, enol, and enolate forms. The enol form is often the dominant species in organic solvents.
Diagnostic Protocol: Is it an Impurity?
| Test | Observation | Conclusion |
| NMR Solvent Switch | Run | If peaks shift/coalesce, it is Tautomerism . |
| D | Add D | If the -OH/-CHO proton signal disappears immediately, it is exchangeable (Tautomer). |
| HPLC pH Scan | Run HPLC at pH 2.5 and pH 7.0. | If retention time shifts significantly but area % remains constant, it is ionization/tautomerism. |
Module 2: Synthesis-Specific Impurities (Arnold-Vilsmeier Route)
Most industrial syntheses utilize the Arnold-Vilsmeier reaction (POCl
Impurity Identification Table
| Impurity Code | Structure/Name | Origin | Mass Shift (vs Target) |
| IMP-A | 2-Methylthiazole | Unreacted Starting Material | |
| IMP-B | 2-Thiazolecarboxaldehyde | Incomplete Formylation (Mono-addition) | |
| IMP-C | Chlorovinyl Aldehyde | Vilsmeier Side Reaction (Cl substitution) | |
| IMP-D | Vinamidinium Salt | Incomplete Hydrolysis Intermediate | |
| IMP-E | Dimer/Polymer | Self-Condensation (Aldol-like) |
Reaction Pathway & Impurity Generation[1][2][3]
Figure 2: The Arnold-Vilsmeier pathway showing critical points where impurities IMP-B, IMP-C, and IMP-D are generated.
Module 3: Analytical Method Troubleshooting
FAQ: HPLC & LC-MS Issues
Q: Why do I see a splitting peak for the main compound? A: This is likely the separation of the cis-enol and trans-enol forms, or the keto/enol forms, on the column.
-
Fix: Use a buffered mobile phase (Ammonium Acetate, 10mM) to stabilize the protonation state. Avoid unbuffered water/acetonitrile gradients.
-
Recommendation: Maintain column temperature at 40°C to speed up the interconversion (coalescing the peaks).
Q: My baseline is drifting and noisy. A: Malonaldehydes can chelate trace metals in the LC system.
-
Fix: Add 0.1% EDTA to the aqueous mobile phase or use a column with a PEEK liner (e.g., Agilent Bio-inert or equivalent).
Q: I see a mass of M+14 in LC-MS. Is it a methylated impurity?
A: Likely not. Check if you are using Methanol as a solvent. Malonaldehydes readily form hemiacetals with methanol (
-
Fix: Switch to Acetonitrile (ACN) as the solvent for sample preparation.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 mins.
-
Detection: UV 280 nm (Thiazole absorption) and 254 nm.
Module 4: Stabilization & Isolation Protocol
Free dialdehydes are notoriously unstable (prone to polymerization). For long-term storage or use as a reagent, converting it to the Sodium Salt is the industry standard.
Protocol: Conversion to Sodium Salt
-
Dissolution: Dissolve the crude this compound in minimal Ethanol.
-
Salt Formation: Add 1.05 equivalents of Sodium Ethoxide (21% in EtOH) dropwise at 0°C.
-
Precipitation: The sodium salt of the enolate will precipitate as a stable solid.
-
Filtration: Filter under Nitrogen (hygroscopic) and wash with cold diethyl ether.
-
Storage: Store the salt at -20°C. It is significantly more stable than the free aldehyde.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Tautomerism of Malonaldehydes
-
Freitag, M. A., et al. (2007). "On the keto-enol tautomerization of malonaldehyde: an effective fragment potential study." Journal of Physical Chemistry A. Available at: [Link]
-
-
Synthesis of Thiazole Derivatives (Hantzsch & Vilsmeier Context)
-
Stability of Malonaldehydes
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muon-Substituted Malonaldehyde: Transforming a Transition State into a Stable Structure by Isotope Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the keto-enol tautomerization of malonaldehyde: an effective fragment potential study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Cytotoxicity Profiling of 2-(1,3-thiazol-2-yl)propanedial: A Preclinical Evaluation Guide
Part 1: Executive Summary & Strategic Positioning
2-(1,3-thiazol-2-yl)propanedial is a bifunctional chemical scaffold characterized by a reactive 1,3-dicarbonyl (malonaldehyde) moiety attached to the C2 position of a thiazole ring. While often utilized as a high-value intermediate for synthesizing bioactive heterocycles (e.g., thiazolyl-pyrimidines), its intrinsic cytotoxicity profile presents a unique duality:
-
Direct Cytotoxicity: Mediated by the reactive aldehyde groups capable of Schiff base formation and DNA crosslinking (analogous to malonaldehyde).
-
Pharmacophoric Potential: The thiazole ring is a proven privileged structure in oncology (e.g., Dasatinib, Ixabepilone), offering potential for specific kinase inhibition or microtubule destabilization if the aldehyde reactivity is modulated.
This guide provides a rigorous framework for evaluating the cytotoxicity of this compound, comparing its "raw" reactivity against optimized therapeutic derivatives and standard-of-care agents.
Part 2: Comparative Performance Analysis
The following analysis contrasts the intrinsic activity of the parent propanedial against its downstream cyclized derivatives and standard cytotoxic agents.
Table 1: Comparative Cytotoxicity & Efficacy Profile[1]
| Parameter | This compound | Thiazolyl-Pyrimidine Derivatives (Synthesized Alternative) | Doxorubicin (Standard Control) |
| Primary Mechanism | Non-specific Alkylation: Protein/DNA crosslinking via aldehyde groups [1]. | Targeted Inhibition: CDK/VEGFR kinase inhibition or Microtubule destabilization [2, 3]. | DNA Intercalation: Topoisomerase II inhibition. |
| IC50 Range (Cancer) | 10 – 50 µM (Estimated based on malonaldehyde toxicity [1]). | 0.2 – 5.0 µM (Highly potent, structure-dependent [4]). | 0.01 – 0.5 µM |
| Selectivity Index (SI) | Low (< 2): High reactivity affects normal fibroblasts (e.g., WI-38). | Moderate to High (> 5): Specificity derived from ATP-pocket binding. | Low: Known cardiotoxicity. |
| Stability (Solution) | Low: Prone to oxidation and self-condensation in aqueous media. | High: Stable in physiological buffers. | Moderate: Light sensitive. |
| Drug-Likeness | Lead/Precursor: Violates stability rules; reactive warhead. | Drug Candidate: Lipinski compliant; metabolic stability. | Clinical Drug: Established PK/PD. |
Expert Insight on Alternatives
-
Why choose the Propanedial? Only for early-stage pharmacophore screening or as a covalent warhead precursor. Its high reactivity often leads to false positives in phenotypic screens due to non-specific protein adduct formation.
-
Why switch to Derivatives? Cyclizing the propanedial moiety with guanidines or ureas yields thiazolyl-pyrimidines . These "Alternatives" lock the reactive aldehyde into a stable aromatic system, retaining the thiazole pharmacophore while dramatically improving selectivity and potency (IC50 dropping from ~20 µM to <1 µM) [2, 5].
Part 3: Mechanistic Pathways & Visualization
Understanding the dual nature of cytotoxicity is critical for interpreting data. The diagram below maps the divergence between non-specific toxicity (Precursor) and targeted efficacy (Derivative).
Figure 1: Cytotoxicity Mechanism Divergence
Caption: Divergence of cytotoxic mechanism: The parent propanedial acts via non-specific alkylation (Red), while cyclized derivatives exert targeted kinase inhibition (Green).
Part 4: Experimental Protocols (Self-Validating Systems)
To accurately assess the cytotoxicity of this compound, you must control for its chemical instability. Standard MTT protocols often fail because the aldehyde can reduce the tetrazolium salt directly, causing false negatives (artificial viability).
Protocol A: Modified MTT Assay for Reactive Aldehydes
Objective: Determine IC50 while eliminating chemical interference.
Reagents:
-
Compound Stock: 10 mM in DMSO (Prepare fresh immediately before use; do not store).
-
Cell Lines: A549 (Lung), MCF-7 (Breast), WI-38 (Normal Fibroblast Control).
-
Assay Control: Doxorubicin (Positive), DMSO (Vehicle), Malonaldehyde bis(dimethyl acetal) (Structural Control).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Perform serial dilutions (0.1 – 100 µM) in culture media.
-
Critical Step: Incubate compound in media for 30 mins without cells first, then measure absorbance at 570nm. If OD increases, the compound is chemically reducing MTT. Switch to SRB Assay (Protocol B) if this occurs.
-
-
Incubation: Add treatment to cells. Incubate for 48h at 37°C, 5% CO2.
-
Wash Step (Crucial): Before adding MTT, carefully wash cells 2x with PBS to remove extracellular aldehyde which might reduce MTT.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: SRB Assay (Recommended Alternative)
Why: The Sulforhodamine B (SRB) assay measures total protein mass and is not dependent on mitochondrial redox activity, avoiding interference from the reactive aldehyde group.
-
Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Wash: Wash 4x with 1% acetic acid to remove unbound dye.
-
Solubilization: Dissolve bound stain with 10 mM Tris base.
-
Read: Absorbance at 510 nm.
Part 5: Experimental Workflow Diagram
This workflow ensures data integrity by incorporating specific checkpoints for compound stability.
Figure 2: Validated Cytotoxicity Screening Workflow
Caption: Decision matrix for selecting the appropriate cytotoxicity assay based on compound interference.
References
-
Yau, T. M. (1979). Mutagenicity and cytotoxicity of malonaldehyde in mammalian cells. Mechanisms of Ageing and Development, 11(2), 137-144.
-
Gomha, S. M., et al. (2015). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles... Molecules, 20, 1357-1376.
-
Altıntop, M. D., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 18(9).
-
Tavallaei, O., et al. (2016). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives. Iranian Journal of Basic Medical Sciences, 19(8), 899.
-
Shaw, A. Y., et al. (2009). Synthesis and structure–activity relationship study of 2-(2-hydrazinyl)-4-thiazolyl derivatives as potent antitumour agents. European Journal of Medicinal Chemistry, 44(6), 2552-2562.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
